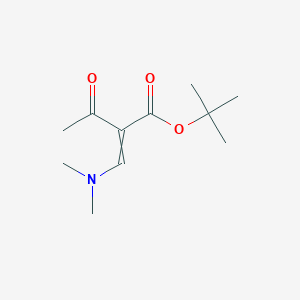
Dichlorodehydroabietic acid
Vue d'ensemble
Description
Dichlorodehydroabietic acid (diCl-DHAA) is a chlorinated resin acid derived from the natural product abietic acid . It has garnered interest due to its potential applications in various fields, including drug discovery and chemical synthesis . Let’s explore further.
Synthesis Analysis
Dichlorodehydroabietic acid is synthetically derived from abietic acid. The process involves introducing chlorine atoms to specific positions on the abietic acid molecule. This synthetic modification results in the formation of dichlorodehydroabietic acid .
Molecular Structure Analysis
The molecular formula of dichlorodehydroabietic acid is C~20~H~26~Cl~2~O~2~ , with a molecular weight of approximately 369.33 g/mol . It contains two chlorine atoms and exhibits a complex structure with multiple bonds, aromatic rings, and an ester group . You can visualize its structure here.
Chemical Reactions Analysis
Dichlorodehydroabietic acid is a potent Ca2±activated K+ (BK) channel opener . It interacts with these channels, affecting their activity. Additionally, it blocks GABA-dependent chloride entry in mammalian brain tissue and operates as a non-competitive GABAA antagonist. Its oxidative conversion can lead to valuable compounds .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Activation of Large Conductance Ca2+-Activated K+ Channels
Dichlorodehydroabietic acid (diCl-DHAA) has been identified as a potent opener of large conductance Ca2+-activated K+ (BK) channels. Research has shown that diCl-DHAA enhances the activity of BK channels by increasing sensitivity to both Ca2+ and membrane potential, suggesting its potential as a prototype compound for developing novel BK channel openers (Sakamoto et al., 2006).
Role in Bacterial Degradation of Diterpenoids
In the context of environmental microbiology, Dichlorodehydroabietic acid has been studied in relation to the catabolic pathways of abietane diterpenoids in bacteria. A study on Pseudomonas abietaniphila BKME-9 revealed insights into the genetic and enzymatic processes involved in the degradation of abietane diterpenoids like Dichlorodehydroabietic acid (Martin & Mohn, 2000).
Modification of BK Channel-Opening Activity
The chemical modification of diCl-DHAA, specifically the introduction of oxime ether derivatives, has been shown to significantly increase BK channel-opening activity. This suggests potential applications in the design of new compounds with enhanced physiological effects (Cui et al., 2008).
Cardioprotective Effects
Research has indicated that diCl-DHAA can reduce ischemic injury in rat cardiac myocytes. This effect is achieved through the activation of mitochondrial K(Ca) channels, which helps prevent Ca2+ influx into the matrix and consequently reduces ischemic damage (Sakamoto et al., 2008).
Production in Cyanobacteria
Studies have found that dehydroabietic acid, closely related to dichlorodehydroabietic acid, is produced by several genera of cyanobacteria. This discovery has implications for their use as biomarkers and raises questions about the ecological role of these compounds in cyanobacteria (Costa et al., 2016).
Anti-Inflammatory Properties
Dehydroabietic acid has demonstrated anti-inflammatory effects, which include the reduction of nitric oxide production and inflammatory gene expression. These effects are mediated through the suppression of specific molecular pathways, highlighting potential therapeutic applications (Kim et al., 2019).
Structural Modifications and Biological Activities
Recent research has focused on the structural modification and synthesis of dehydroabietic acid and its derivatives, exploring their potential in medical and agricultural applications. The structure-activity relationships of these modifications have been analyzed to guide the development of drugs and pesticides (Hao et al., 2022).
Membrane Interaction Studies
Biophysical studies have examined the interaction of dichlorodehydroabietic acid with phospholipid membranes, providing insights into the molecular mechanisms of its toxicity and interactions at the cellular level (Jagalski et al., 2016).
Propriétés
IUPAC Name |
methyl (1R,4aS,10aR)-1,2-dichloro-4a-methyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2O2/c1-12(2)13-5-7-15-14(11-13)6-8-16-19(15,3)10-9-17(21)20(16,22)18(23)24-4/h5,7,11-12,16-17H,6,8-10H2,1-4H3/t16-,17?,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRDVVUUKRKZMM-FQVATPOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCC(C(C3CC2)(C(=O)OC)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC([C@@]([C@@H]3CC2)(C(=O)OC)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858811 | |
| Record name | Dichlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57055-39-7 | |
| Record name | Dichlorodehydroabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorodehydroabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Methoxybenzo[b]thiophene-2,3-dione](/img/structure/B1621887.png)
![2-[2-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetic acid](/img/structure/B1621889.png)
![1-(3,6-Dibromocarbazol-9-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1621890.png)
![[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid](/img/structure/B1621891.png)



